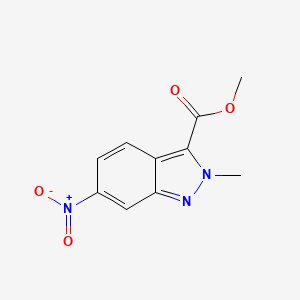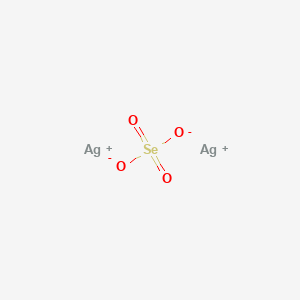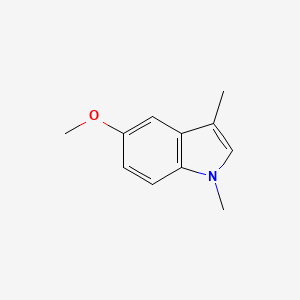
methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
概要
説明
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
作用機序
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes at the molecular level that result in their therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular levels, contributing to their therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate typically involves the nitration of 2-methylindazole followed by esterification. One common method starts with 2-methylindazole, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-6-nitroindazole. This intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of hazardous reactions.
化学反応の分析
Types of Reactions
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-methyl-6-amino-2H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-methyl-6-nitro-2H-indazole-3-carboxylic acid.
科学的研究の応用
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the interaction of indazole derivatives with biological targets, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
2-methyl-6-nitroindazole: Lacks the ester group but shares the nitro and methyl substituents.
Methyl 2-methylindazole-3-carboxylate: Lacks the nitro group but has the ester and methyl substituents.
6-nitroindazole: Lacks the methyl and ester groups but contains the nitro group.
Uniqueness
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is unique due to the presence of both the nitro and ester functional groups, which allow for a diverse range of chemical modifications and applications. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
特性
IUPAC Name |
methyl 2-methyl-6-nitroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-4-3-6(13(15)16)5-8(7)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOFTOCJWQHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176871 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058740-89-8 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)




![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)





![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)


